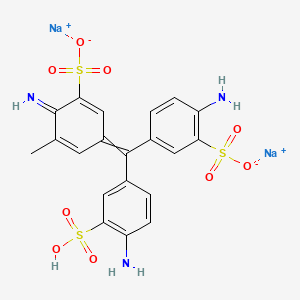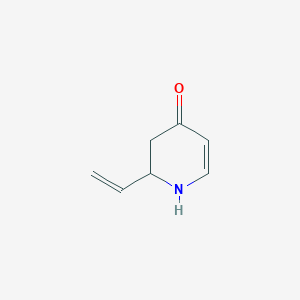
2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one is a heterocyclic organic compound with the molecular formula C7H9NO. It is also known by its IUPAC name, 2-vinyl-2,3-dihydro-4(1H)-pyridinone . This compound is characterized by a pyridinone ring with an ethenyl group attached to the second carbon atom. It has a molecular weight of 123.15 g/mol and a melting point of 59-60°C .
Vorbereitungsmethoden
The synthesis of 2-ethenyl-1,2,3,4-tetrahydropyridin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-vinylpyridine with hydrogen peroxide in the presence of a catalyst to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-ethenyl-1,2,3,4-tetrahydropyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to inhibit key enzymes or disrupt cellular processes in protozoan parasites . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: A structurally similar compound with different substituents on the pyridine ring.
1,2,3,6-Tetrahydropyridine: Another isomer with distinct structural and chemical properties.
2,3,4,5-Tetrahydropyridine: A compound with a different arrangement of hydrogen atoms around the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H9NO |
|---|---|
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
2-ethenyl-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO/c1-2-6-5-7(9)3-4-8-6/h2-4,6,8H,1,5H2 |
InChI-Schlüssel |
VHKMSGHGUHCVEN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CC(=O)C=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)


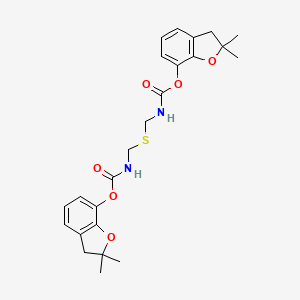
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]-](/img/structure/B15288922.png)
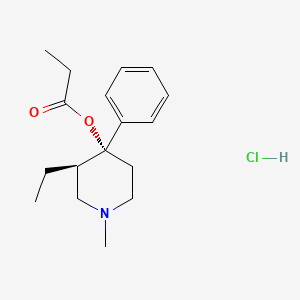
![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)

![methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate](/img/structure/B15288947.png)
![(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)
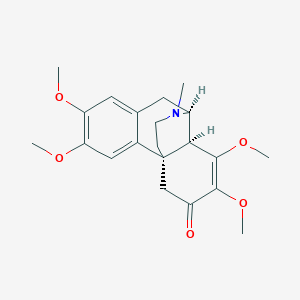
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)
